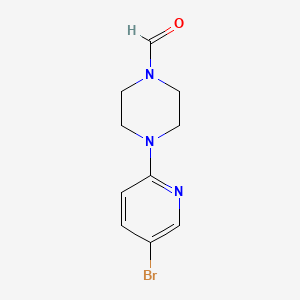
5,5-Dimethoxypent-1-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethoxypent-1-yne is an organic compound with the molecular formula C7H12O2 It is a derivative of pentyne, characterized by the presence of two methoxy groups attached to the first carbon atom and a triple bond between the fourth and fifth carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5,5-Dimethoxypent-1-yne can be synthesized through several methods. One common approach involves the reaction of 4-pentyn-1-ol with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which is then converted to this compound through methoxylation.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale reactions using continuous flow reactors. The process ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient conversion and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
5,5-Dimethoxypent-1-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, resulting in different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the triple bond.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5,5-Dimethoxypent-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5,5-Dimethoxypent-1-yne involves its interaction with various molecular targets. The methoxy groups and the triple bond play crucial roles in its reactivity. The compound can undergo nucleophilic attack, leading to the formation of new bonds and subsequent reactions. The pathways involved depend on the specific reaction conditions and the nature of the reactants.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dimethoxy-2-pentyne: Similar structure but with the triple bond at a different position.
1,1-Dimethoxy-3-pentyne: Another isomer with the triple bond at the third carbon.
1,1-Dimethoxy-5-pentyne: Isomer with the triple bond at the fifth carbon.
Uniqueness
5,5-Dimethoxypent-1-yne is unique due to the specific positioning of the methoxy groups and the triple bond. This configuration imparts distinct chemical properties and reactivity, making it valuable for targeted applications in synthesis and research.
Propiedades
Fórmula molecular |
C7H12O2 |
|---|---|
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
5,5-dimethoxypent-1-yne |
InChI |
InChI=1S/C7H12O2/c1-4-5-6-7(8-2)9-3/h1,7H,5-6H2,2-3H3 |
Clave InChI |
MEDHMPCCHDGXIJ-UHFFFAOYSA-N |
SMILES canónico |
COC(CCC#C)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-benzyl-2,3,9,10a-tetrahydrobenzo [b]cyclopenta[e][1,4]diazepin-10(1H)-one](/img/structure/B8524645.png)
![Methyl [5-(4-methoxybenzoyl)-1-methyl-1H-pyrrol-2-yl]acetate](/img/structure/B8524650.png)









![Benzyl [trans-4-(hydrazinocarbonyl)cyclohexyl]carbamate](/img/structure/B8524717.png)

